molecular formula C20H18ClN3O2 B2928870 4-(4-chlorophenyl)-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923221-28-7

4-(4-chlorophenyl)-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2928870
CAS No.: 923221-28-7
M. Wt: 367.83
InChI Key: GKXSFGQHGCQTFT-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C20H18ClN3O2 and its molecular weight is 367.83. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

The compound acts as an inhibitor of PARP-1 . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Biochemical Pathways

The compound affects the DNA repair pathway by inhibiting PARP-1 . This compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death . It has been disclosed that in BRCA1/2-mutant cancer cells, inhibition of PARP1 is synthetically lethal due to their dependence on PARP-1 activity for DNA (base excision) repair and subsequently survival .

Pharmacokinetics

It is mentioned that most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The compound shows promising activity where it emerged as a potent PARP-1 inhibitor . It also exhibits high cytotoxicity against MCF-7 and HCT116 human cancer cell lines . The inhibition of PARP-1 compromises the DNA repair mechanism of cancer cells, leading to genomic dysfunction and cell death .

Properties

IUPAC Name

4-(4-chlorophenyl)-6-[(4-methylphenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-12-2-4-13(5-3-12)10-24-11-16-17(19(24)25)18(23-20(26)22-16)14-6-8-15(21)9-7-14/h2-9,18H,10-11H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXSFGQHGCQTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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